N-benzyl-1-(4-chlorobenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide
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Overview
Description
N-benzyl-1-(4-chlorobenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-chlorobenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Groups: Benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction using ethylene oxide or similar reagents.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The benzyl groups may participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its pharmacological activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-chlorobenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine derivatives: Known for their diverse pharmacological activities.
4-chlorobenzyl derivatives: Studied for their antimicrobial and anticancer properties.
Hydroxyethyl derivatives: Often used in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
N-benzyl-1-(4-chlorobenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities and potential therapeutic applications not seen in other similar compounds.
Properties
Molecular Formula |
C22H27ClN2O2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-benzyl-1-[(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27ClN2O2/c23-21-8-6-19(7-9-21)16-24-12-10-20(11-13-24)22(27)25(14-15-26)17-18-4-2-1-3-5-18/h1-9,20,26H,10-17H2 |
InChI Key |
SYTBGEGCZVLGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N(CCO)CC2=CC=CC=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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